molecular formula C7H5F3O3S B098758 Phenyl trifluoromethanesulfonate CAS No. 17763-67-6

Phenyl trifluoromethanesulfonate

Cat. No. B098758
CAS RN: 17763-67-6
M. Wt: 226.17 g/mol
InChI Key: GRJHONXDTNBDTC-UHFFFAOYSA-N
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Description

Phenyl trifluoromethanesulfonate, also known as triflate, is a compound that has garnered attention due to its utility in various chemical syntheses. It serves as a precursor or intermediate in the formation of complex molecules, particularly in the context of introducing trifluoromethyl groups into other compounds. This functionality is crucial as trifluoromethyl groups can significantly alter the physical and chemical properties of molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of phenyl trifluoromethanesulfonate derivatives has been explored through several methods. One approach involves the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which is a versatile precursor to o-benzyne. This synthesis starts with phenol and proceeds through a three-step sequence, yielding the desired product with a 66% overall yield after a single chromatographic purification . Another method describes the preparation of 1,1,1-trifluoro-3-phenylsulfonylpropene from methyl phenyl sulfone and ethyl trifluoroacetate, which can undergo further reactions to produce trifluoromethylated compounds .

Molecular Structure Analysis

While the papers provided do not delve into the detailed molecular structure analysis of phenyl trifluoromethanesulfonate, the presence of the trifluoromethyl group is known to be highly electronegative, which can influence the reactivity and stability of the molecule. The molecular structure of such compounds is often designed to facilitate specific chemical reactions or to improve the material properties of the synthesized polymers .

Chemical Reactions Analysis

Phenyl trifluoromethanesulfonate and its derivatives participate in various chemical reactions. For instance, they can be used in nucleophilic trifluoromethylation of carbonyl compounds, disulfides, and other electrophiles, acting as a "CF3(-)" synthon . Radical (phenylsulfonyl)difluoromethylation of isocyanides under transition-metal-free conditions has also been reported, showcasing the compound's versatility in radical reactions . Additionally, the compound has been used in the synthesis of difluoromethyl-substituted pyrazoles through [3 + 2] cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl trifluoromethanesulfonate derivatives are significant for their application in various fields. For example, the linear perfluorinated poly(phenylene sulfide) synthesized from aryl sulfoxide exhibits a high melting temperature and low surface energy, indicating its potential for high-performance materials . The PVT properties and vapor pressure of phenyl trifluoromethyl sulfone (FS-13), a related compound, have been studied, highlighting its potential as an alternative to nitrobenzene in certain processes .

Scientific Research Applications

Organometallic Chemistry

  • Synthesis of Group 14 Metal Triflates : Trifluoromethanesulfonates of silicon, germanium, tin, and lead can be obtained by cleaving the corresponding phenyl derivatives with CF3SO3H. This method allows for the preparation of functional substituted triflate derivatives (Uhlig, 1991).

  • Reactions of Silanes Containing Two Triflate Groups : 1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilane and dimethylsilylbis-(trifluoromethanesulfonate) are synthesized by displacing phenyl, chloro, and methyl groups in mono- and di-silanes. These compounds exhibit interesting reactivity towards alcohols and amines (Matyjaszewski & Chen, 1988).

Organic Synthesis

  • Catalysis in Acylation Reactions : Scandium trifluoromethanesulfonate, a commercially available Lewis acid, is highly effective in catalyzing the acylation of alcohols with acid anhydrides. It's especially efficient for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Vinyl and Aryl Triflates in Cross-Coupling Reactions : Vinyl and aryl trifluoromethanesulfonates, prepared from carbonyl compounds and phenols, are used in cross-coupling reactions with organometallics. They show superior regio- and diastereoselectivity in the Heck reaction compared to halides (Ritter, 1993).

  • Synthesis of Linear Perfluorinated Poly(phenylene sulfide) : Perfluorinated poly(phenylene sulfide) is synthesized via an electrophilic reaction in trifluoromethanesulfonic acid, demonstrating the utility of phenyl trifluoromethanesulfonate derivatives in polymer science (Miyatake et al., 1998).

Safety And Hazards

Phenyl trifluoromethanesulfonate is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes .

Future Directions

Phenyl trifluoromethanesulfonate has been used in the synthesis of phenyl silicone resins . It has wide applications in high-power LED packaging, microlens coating, and seal materials used in extreme environments . The sulfur fluoride exchange (SuFEx) click reaction, which uses phenyl trifluoromethanesulfonate, has revolutionized multiple research fields . The future of phenyl trifluoromethanesulfonate lies in its potential applications in drug development, polymer science, and biochemistry .

properties

IUPAC Name

phenyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJHONXDTNBDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338354
Record name Phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl trifluoromethanesulfonate

CAS RN

17763-67-6
Record name Phenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl Trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
869
Citations
C Hall, JL Henderson, G Ernouf… - Chemical …, 2013 - pubs.rsc.org
The introduction of 2-(trimethylsilyl) phenyl trifluoromethanesulfonate as a precursor to ortho-benzyne has fueled a renaissance in aryne chemistry. 1 Discovered in 1983 by Kobayashi, …
Number of citations: 60 pubs.rsc.org
M Shimizu, Y Takeda, T Hiyama - Chemistry letters, 2008 - journal.csj.jp
Phenyl(trifluoromethanesulfonate)(3,3,3-trifluoropropynyl)-λ 3 -iodane was prepared from tributyl(3,3,3-trifluoropropynyl)stannane and PhI(CN)OTf. The molecular structure was …
Number of citations: 9 www.journal.csj.jp
SM Bronner, NK Garg - The Journal of Organic Chemistry, 2009 - ACS Publications
An efficient procedure for the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, is presented. The three-step sequence …
Number of citations: 79 pubs.acs.org
DJ Atkinson, J Sperry, MA Brimble - Synthesis, 2010 - thieme-connect.com
An alternate procedure for the preparation of 2-(trimethylsilyl) phenyl trifluoromethanesulfonate, a coveted benzyne precursor, is described. Modifications to existing methods result in a …
Number of citations: 32 www.thieme-connect.com
D Peña - Synlett, 2001 - thieme-connect.com
Spotlight 34 Page 1 SPOTLIGHT 1662 SYNLETT Spotlight 34 This feature focuses on a reagent chosen by a postgraduate, highlighting the uses and preparation of the reagent in …
Number of citations: 2 www.thieme-connect.com
A Sharma, P Gogoi - ChemistrySelect, 2017 - Wiley Online Library
… Our optimization starts with the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate 1 a (1 mmol) and p-toluenesulfonyl chloride 2 a(1.5 mmol) in the presence of CsF (3 mmol) …
R Henyecz, B Huszár, V Grenitzer… - Current Organic …, 2020 - ingentaconnect.com
… After the P–C couplings with halogenobenzenes, phenyl trifluoromethanesulfonate was also studied in reaction with diethyl phosphite and diphenylphosphine oxide under similar …
Number of citations: 13 www.ingentaconnect.com
SM Kieselgel - Metal Catalysed Carbon-Carbon Bond-Forming …, 2004 - Wiley Online Library
… 170 C, 10 minutes) by the internal standard method as follows: the burn ratio for the achiral GC column was determined by injecting a known mixture of phenyl trifluoromethanesulfonate …
Number of citations: 5 onlinelibrary.wiley.com
SM King, SL Buchwald - Organic letters, 2016 - ACS Publications
… Further studies revealed that use of phenyl trifluoromethanesulfonate as the electrophile in place of bromobenzene resulted in greatly improved yield and enantioretention (entry 5). …
Number of citations: 60 pubs.acs.org
Y Huang, X Zhao, D Chen, Y Zheng… - European Journal of …, 2022 - Wiley Online Library
… We began our studies by examining the model reaction of 2(trimethylsilyl)phenyl trifluoromethanesulfonate 1a, β-keto sulfonyl fluoride 2a, and fluoride sources in DMF at 40 C for 6 h (…

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